MAL-PEG8-t-boc-hydrazide

Description

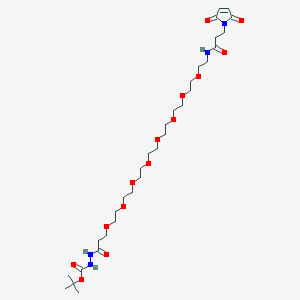

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N4O14/c1-31(2,3)49-30(40)34-33-27(37)7-10-41-12-14-43-16-18-45-20-22-47-24-25-48-23-21-46-19-17-44-15-13-42-11-8-32-26(36)6-9-35-28(38)4-5-29(35)39/h4-5H,6-25H2,1-3H3,(H,32,36)(H,33,37)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQAMDLNTLCVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mal Peg8 T Boc Hydrazide and Analogous Constructs

Synthetic Routes for Polyethylene (B3416737) Glycol Chain Functionalization

The functionalization of polyethylene glycol (PEG) chains is a foundational aspect of synthesizing complex linkers. The inherent reactivity of the terminal hydroxyl groups on a standard PEG diol allows for a variety of chemical transformations. A common and historically significant method is the Williamson-type ether synthesis, which can be used to extend PEG chains or introduce new functional groups. tandfonline.com More contemporary methods focus on creating heterobifunctional PEGs by selectively modifying one of the two hydroxyl groups. tandfonline.comtandfonline.comnih.gov

A key strategy involves the monotosylation of a PEG-diol. nih.gov This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl). The introduction of a single tosyl group, an excellent leaving group, activates one end of the PEG chain for subsequent nucleophilic substitution. This allows for the introduction of a wide array of functionalities, such as azides, amines, or thiols, while leaving the other hydroxyl group available for different modifications. mdpi.comepfl.ch For example, reacting a monotosyl PEG with sodium azide (B81097) introduces an azide function, which can then be reduced to a primary amine. mdpi.comepfl.ch This step-wise approach is fundamental to creating asymmetrically functionalized PEG linkers. tandfonline.com

Table 1: Common Functional Group Interconversions for PEG Synthesis

| Starting Group | Reagent(s) | Resulting Group |

|---|---|---|

| Hydroxyl (-OH) | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) |

| Tosylate (-OTs) | Sodium azide (NaN₃) | Azide (-N₃) |

| Azide (-N₃) | Triphenylphosphine (PPh₃) / H₂O | Amine (-NH₂) |

| Tosylate (-OTs) | Sodium hydrosulfide (B80085) (NaSH) | Thiol (-SH) |

| Hydroxyl (-OH) | Thioacetic acid / K₂CO₃ | Thioacetate (-SAc) |

For applications requiring high precision, such as in pharmaceuticals, monodisperse PEG oligomers with a single, defined molecular weight are essential. rsc.orggoogle.com Unlike polydisperse PEGs produced by standard polymerization, monodisperse variants are synthesized through more controlled methods. google.com Anionic ring-opening polymerization of ethylene (B1197577) oxide is a common technique that allows for precise control over the molecular weight and results in a narrow molecular weight distribution, characterized by a low polydispersity index (PDI). This process typically uses an initiator, such as an alkali metal alkoxide, which attacks an ethylene oxide monomer to begin chain growth. The reaction is terminated by a quenching agent to stop further polymerization.

Another advanced method is the iterative synthesis, where PEG chains are extended by adding one defined oligomer unit at a time. rsc.org For instance, an octagol (EG₈) building block can be iteratively added to a starting PEG chain, with purification of the intermediate at each step to ensure the final product is highly monodisperse. rsc.org Such sequential synthesis, while labor-intensive, yields products of exceptional purity, which is critical for creating heterobifunctional linkers where structural homogeneity is required. rsc.orggoogle.com

Selective Incorporation of Maleimide (B117702) Moieties into PEG Scaffolds

The maleimide group is a key functionality in bioconjugation due to its high reactivity and selectivity toward thiol groups found in cysteine residues of proteins. creativepegworks.com The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond. creativepegworks.comnih.gov This reaction is efficient under mild conditions, typically at a pH range of 6.5-7.5. creativepegworks.com

To incorporate a maleimide moiety into a PEG scaffold, a PEG precursor with a reactive amine group (H₂N-PEG-R) is typically used. This amino-PEG is reacted with a maleimide-containing reagent, such as maleic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of a maleimido-alkanoic acid (e.g., maleimido-propionic acid NHS ester). The reaction between the amine and the NHS ester forms a stable amide bond, thus covalently attaching the maleimide group to the PEG chain. This strategy is widely employed in the synthesis of PEG-based hydrogels for tissue engineering and for modifying the surfaces of biomaterials to resist protein adsorption. creativepegworks.comresearchgate.netsigmaaldrich.com

Introduction of Protected Hydrazide Functionalities onto PEG Backbones

Hydrazide groups are valuable in bioconjugation for their ability to react with aldehydes and ketones to form stable hydrazone linkages. vectorlabs.comiris-biotech.de To introduce a hydrazide functionality onto a PEG backbone, a common approach involves modifying a terminal carboxyl group or an activated ester on the PEG chain. For instance, a PEG chain terminating in a carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form a PEG-NHS ester. This activated intermediate can then react with hydrazine (B178648) (H₂N-NH₂) or, more commonly, a protected form of hydrazine to yield the desired hydrazide-functionalized PEG. iris-biotech.de

An alternative route starts with an amino-PEG, which can be reacted with an appropriate reagent to introduce the protected hydrazide. broadpharm.com Because the hydrazide itself is reactive, it is typically introduced in a protected form to prevent unwanted side reactions during the synthesis of the heterobifunctional linker. vectorlabs.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines in organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. wikipedia.orgsemanticscholar.org For hydrazines, the Boc group temporarily blocks the reactivity of the terminal -NH₂ group, allowing other chemical transformations to be performed on the molecule. vectorlabs.comcymitquimica.com

The introduction of a Boc group, or Boc-protection, is typically accomplished by reacting the hydrazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.orgumich.edu This reaction is often catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP), sodium hydroxide, or triethylamine. wikipedia.orgsemanticscholar.org A notable development is the use of solventless techniques, where the substrate is stirred directly in molten Boc₂O, which can simplify the work-up process and avoid the use of potentially problematic catalysts. semanticscholar.orgumich.edu The Boc group can be cleaved (deprotected) using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727), which regenerates the reactive hydrazide functionality. wikipedia.org This reversible protection is crucial for the stepwise synthesis of complex molecules like MAL-PEG8-t-boc-hydrazide. broadpharm.com

Table 2: Reagents for Boc-Protection of Hydrazines/Amines

| Reagent | Catalyst/Conditions | Key Features |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP, NaOH, Et₃N) | Most common, commercially available, stable reagent. semanticscholar.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Solventless (molten Boc₂O) | "Green chemistry" approach, avoids catalysts and simplifies work-up. semanticscholar.orgumich.edu |

| 1-(tert-butoxycarbonyl)benzotriazole | N/A | Alternative Boc-donating reagent. semanticscholar.org |

| tert-butyl azidoformate | N/A | Historically used, but potentially explosive. mdpi.com |

Strategies for Convergent and Divergent Synthesis of Heterobifunctional Linkers

The synthesis of complex molecules like heterobifunctional linkers can be approached through several strategic routes, primarily classified as linear, convergent, or divergent. researchgate.net

Divergent Synthesis: This method starts from a central core molecule, and successive generations of building blocks are added outward. wikipedia.org While commonly associated with the synthesis of dendrimers, the principles can be applied to create a library of related linkers from a common intermediate. researchgate.netwikipedia.org For example, a PEG molecule functionalized with a versatile group could be reacted with different sets of reagents to produce a variety of heterobifunctional linkers.

The synthesis of a specific linker like this compound typically employs a convergent or a highly optimized linear strategy to ensure a good yield of the high-purity final product. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final this compound product. Each step, from the initial functionalization of the PEG chain to the final installation of the terminal groups, requires careful control of various parameters. Key considerations include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For instance, the Boc-protection step using Boc₂O is sensitive to the choice of base and solvent. semanticscholar.org Similarly, the maleimide installation requires careful pH control to ensure selective reaction and stability of the maleimide ring. creativepegworks.com Purification at each intermediate step, often involving techniques like column chromatography or precipitation, is essential to remove byproducts and unreacted starting materials, ensuring the success of subsequent steps. mdpi.comnih.gov

Table 3: Key Parameters for Optimization in Heterobifunctional Linker Synthesis

| Synthetic Step | Parameter to Optimize | Typical Conditions/Considerations |

|---|---|---|

| PEG Activation (e.g., Tosylation) | Stoichiometry, Temperature | Use of slight excess of TsCl; low temperatures (e.g., 0 °C) to favor mono-substitution. |

| Nucleophilic Substitution | Solvent, Temperature | Aprotic polar solvents (e.g., DMF, DMSO); elevated temperatures may be needed to drive reaction to completion. |

| Boc-Protection | Base, Solvent | DMAP in acetonitrile (B52724) or NaOH in aqueous conditions; solventless methods offer an alternative. wikipedia.orgsemanticscholar.org |

| Maleimide Installation | pH, Reagents | pH 6.5-7.5 for maleimide stability and reaction with amines; use of NHS esters for efficient coupling. creativepegworks.com |

| Purification | Technique | Silica gel chromatography, preparative HPLC, or precipitation/recrystallization to ensure high purity of intermediates. nih.gov |

Advanced Purification Techniques for High-Purity Linker Intermediates and Products

The synthesis of heterobifunctional linkers such as this compound invariably yields a mixture of the desired product, unreacted starting materials, and side products. Achieving the high purity required for applications like the synthesis of antibody-drug conjugates (ADCs) necessitates the use of advanced and often orthogonal purification strategies. rsc.org The unique physicochemical properties of polyethylene glycol (PEG), such as high water solubility, hydrophilicity, and conformational flexibility, present specific challenges to the purification process. reddit.commolnar-institute.com

Chromatographic Purification Strategies

Chromatography is a cornerstone technique for the purification of PEGylated linker intermediates and final products due to its high resolving power. sterlingpharmasolutions.com The selection of the appropriate chromatographic method is critical and often depends on the specific impurities that need to be removed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most powerful and commonly used techniques for the purification of synthetic PEG linkers. researchgate.net Separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA). molnar-institute.comnih.gov

Detailed Research Findings: RP-HPLC is particularly effective in separating the desired PEG linker from non-PEGylated organic impurities and starting materials. For PEGylated molecules, retention time can be influenced by the length of the PEG chain, with longer chains sometimes leading to longer retention times. nih.gov However, the broad peak shape often associated with polydisperse PEGs can be a challenge, though this is less of an issue for monodisperse linkers like this compound. thermofisher.com Optimization of parameters such as gradient slope, temperature, and the nature of the organic solvent and acidic modifier is crucial for achieving high-resolution separation. nih.gov For instance, a slow gradient of 1:1 ethanol/isopropanol in chloroform (B151607) has been reported to provide better separation for some PEG-containing compounds than a methanol gradient. reddit.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt concentration conditions. A decreasing salt gradient is used to elute the bound molecules. While extensively used for proteins, HIC can also be applied to the purification of PEGylated compounds. thermofisher.complos.org It offers an orthogonal separation mechanism to RP-HPLC and can be effective in separating PEGylated species with minor differences in hydrophobicity.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique is particularly useful for purifying linker intermediates that possess ionizable functional groups. By manipulating the pH and ionic strength of the mobile phase, charged impurities can be effectively separated from the neutral or differently charged target molecule.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is highly effective for removing low molecular weight impurities, such as unreacted coupling agents or protecting groups, from the larger PEG linker product. nih.gov It can also be used to separate PEGylated molecules from their un-PEGylated precursors, although its resolution for molecules of similar size can be limited. researchgate.netresearchgate.net

| Chromatographic Method | Principle of Separation | Primary Application for Linker Purification | Advantages | Challenges |

| RP-HPLC | Hydrophobic interactions | Removal of non-PEGylated impurities, separation of linkers with different functional groups. | High resolution, well-established methods. researchgate.net | Potential for peak broadening with polydisperse PEGs, harsh organic solvents may degrade sensitive linkers. thermofisher.com |

| HIC | Hydrophobic interactions in high salt | Orthogonal separation to RP-HPLC, separation of species with subtle hydrophobicity differences. thermofisher.complos.org | Milder conditions than RP-HPLC. | Lower capacity and resolution compared to RP-HPLC for small molecules. thermofisher.com |

| IEX | Electrostatic interactions | Removal of charged impurities from neutral linkers or vice versa. | High capacity, orthogonal to other methods. | Only applicable if the target or impurity is charged. |

| SEC | Hydrodynamic volume | Removal of small molecule reactants and byproducts from the final linker product. nih.gov | Mild conditions, good for removing significantly smaller or larger impurities. | Low resolution for molecules of similar size. researchgate.netresearchgate.net |

Non-Chromatographic and Preparative Techniques

In addition to chromatography, several other techniques are employed, often in combination, to achieve high-purity linkers.

Precipitation/Crystallization: This technique exploits the differential solubility of the target compound and impurities in a given solvent system. For PEGylated compounds, precipitation can often be induced by adding a solvent in which the PEG linker is insoluble, such as cold diethyl ether, while the impurities remain in solution. plos.org This method is particularly useful for the initial work-up and removal of bulk impurities.

Solid-Phase Extraction (SPE): SPE is a form of preparative chromatography that is often used for sample clean-up and concentration. A "catch and release" strategy can be employed where the target linker is adsorbed onto a solid support while impurities are washed away. The purified linker is then eluted with a different solvent. sterlingpharmasolutions.com This can be a rapid and efficient method for removing classes of impurities, for instance, using a reversed-phase sorbent to remove highly polar impurities.

Orthogonal Purification Strategies: For achieving the highest levels of purity, a multi-step, orthogonal purification strategy is often necessary. researchgate.net This involves combining two or more purification techniques that rely on different separation principles. For example, a crude reaction mixture might first be subjected to precipitation to remove the bulk of non-PEGylated impurities. This is followed by preparative RP-HPLC to separate the target linker from closely related structural analogs. A final polishing step using SEC could then be employed to remove any remaining low molecular weight contaminants.

| Technique | Principle | Application in Linker Purification | Advantages | Limitations |

| Precipitation | Differential solubility | Removal of bulk impurities, initial product isolation. | Simple, scalable, cost-effective. | Low resolution, may lead to co-precipitation of impurities. |

| SPE | Adsorption and elution | Rapid sample clean-up, removal of specific classes of impurities ("catch and release"). sterlingpharmasolutions.com | Fast, can reduce solvent usage compared to preparative HPLC. | Lower resolution than HPLC, primarily for clean-up rather than fine separation. |

| Orthogonal Purification | Combination of methods with different separation mechanisms | Achieving very high purity by systematically removing different types of impurities. researchgate.net | Maximizes purity, effective for complex mixtures. | More time-consuming, can lead to lower overall yield due to multiple steps. |

The successful purification of this compound and its analogs to a high degree of purity is a critical step in their use for sensitive applications. The choice of purification techniques, and their sequential application, must be carefully considered based on the nature of the target molecule and the impurities generated during its synthesis.

Mechanistic Insights and Reactivity Profiles of Mal Peg8 T Boc Hydrazide

Thiol-Maleimide Conjugation Chemistry

The maleimide (B117702) group is a highly efficient Michael acceptor that reacts selectively with sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins and peptides. bachem.com This reaction, a specific type of Michael addition, is widely used for bioconjugation due to its high specificity, rapid kinetics, and mild reaction conditions. researchgate.netvectorlabs.com The process results in the formation of a stable thioether bond, effectively linking the maleimide-containing molecule to the thiol-bearing substrate. bachem.com

The reaction between a thiol and a maleimide proceeds via a nucleophilic Michael addition mechanism. bachem.com The rate of this reaction is highly dependent on the pH of the medium. researchgate.net The reactive species is the thiolate anion (RS-), not the protonated thiol (RSH). Therefore, the reaction rate increases as the pH approaches and surpasses the pKa of the thiol, leading to a higher concentration of the nucleophilic thiolate. nih.gov For optimal chemoselectivity, the reaction is typically carried out at a pH range of 6.5 to 7.5. vectorlabs.com In this range, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. vectorlabs.com Above pH 7.5, the potential for side reactions with primary amines, such as lysine (B10760008) residues, increases. vectorlabs.com

The Michael addition of a thiol to the carbon-carbon double bond of the maleimide ring creates a new chiral center. The reaction typically results in a racemic mixture of two stereoisomers, as the nucleophilic attack can occur from either face of the planar maleimide ring.

Table 1: Factors Influencing the Kinetics of Thiol-Maleimide Conjugation

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| pH | Increases with higher pH (optimal range 6.5-7.5) | Higher pH increases the concentration of the reactive thiolate anion. nih.gov |

| Thiol pKa | Lower pKa thiols react faster at a given pH | Thiols with lower pKa values have a higher population of the nucleophilic thiolate form at neutral pH. nih.govresearchgate.net |

| Solvent | Can influence reaction mechanism and rate | The choice of solvent can shift the reaction mechanism between base-, nucleophile-, or ion pair-initiated pathways. researchgate.net |

| Initiator/Catalyst | Bases can catalyze the reaction | Weak bases can facilitate the deprotonation of the thiol to the more reactive thiolate. nih.gov |

While the thioether bond formed from thiol-maleimide conjugation is generally considered stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles. researchgate.netd-nb.info This reversibility can lead to the exchange of the conjugate with other thiol-containing molecules, such as glutathione (B108866) in a biological environment, which can compromise the stability of the linkage. d-nb.infonih.gov

Several factors influence the stability of the resulting succinimidyl thioether adduct:

Thiol Exchange : The presence of excess free thiols can drive the equilibrium back towards the starting materials, leading to cleavage of the conjugate. nih.govprolynxinc.com This can result in the transfer of the maleimide-linked payload to other molecules. researchgate.net

Hydrolysis : The succinimide (B58015) ring of the thioether adduct can undergo hydrolysis. This ring-opening reaction forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction. prolynxinc.com This process effectively stabilizes the conjugate, but the rate of hydrolysis for common N-alkyl-substituted maleimides is often too slow to completely prevent thiol exchange. prolynxinc.comnih.gov

Transcyclization : In conjugates involving an N-terminal cysteine, the terminal amino group can participate in an intramolecular reaction, leading to a transcyclization that forms a more stable six-membered thiazine (B8601807) ring. nih.govresearchgate.net This rearrangement stabilizes the conjugate against thiol exchange. d-nb.info

Table 2: Summary of Thioether Bond Stability and Reversibility

| Process | Description | Outcome |

|---|---|---|

| Retro-Michael Reaction | Reversal of the initial thiol addition, particularly in the presence of other thiols. researchgate.netnih.gov | Cleavage of the conjugate and potential transfer of the payload (thiol exchange). d-nb.info |

| Ring Hydrolysis | Opening of the succinimide ring to form a maleamic acid derivative. prolynxinc.com | Forms a highly stable, irreversible linkage that prevents thiol exchange. prolynxinc.com |

| Transcyclization | An intramolecular rearrangement involving a nearby amino group (e.g., from an N-terminal cysteine) to form a thiazine ring. researchgate.net | Stabilizes the conjugate against retro-Michael reactions. d-nb.infonih.gov |

Hydrazone Ligation Chemistry

The other reactive end of the molecule is the t-Boc-protected hydrazide. Hydrazides are α-effect nucleophiles that react with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages. nih.gov This reaction is a cornerstone of dynamic covalent chemistry and is frequently used in the development of pH-responsive drug delivery systems and biomaterials. researchgate.netnih.gov The Boc group serves as a temporary protecting group that prevents the hydrazide from reacting prematurely. vectorlabs.com

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. researchgate.net Its removal is typically achieved under anhydrous acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The deprotection mechanism proceeds in several steps:

Protonation : The carbonyl oxygen of the Boc-carbamate is protonated by the acid. commonorganicchemistry.com

Cation Formation : The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com

Decarboxylation : The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide. commonorganicchemistry.com

Amine Formation : This decarboxylation step yields the free hydrazide, which is protonated under the acidic conditions to form its corresponding salt. commonorganicchemistry.com

The liberated tert-butyl cation can potentially alkylate nucleophilic sites, so scavengers are sometimes added to the reaction mixture to trap this reactive intermediate.

Once deprotected, the free hydrazide is a potent nucleophile that readily reacts with aldehydes and ketones to form a hydrazone bond, with water as the only byproduct. nih.govwikipedia.org The reaction is generally reversible and is catalyzed by acid, with the optimal pH for hydrazone formation typically falling between 4 and 6. researchgate.netresearchgate.net

The mechanism involves two main steps:

A proton-catalyzed nucleophilic attack of the hydrazide on the carbonyl carbon, which forms a tetrahedral carbinolamine intermediate. nih.govresearchgate.net

Subsequent acid-catalyzed dehydration of this intermediate to yield the final C=N hydrazone linkage. researchgate.net

The rate of hydrazone formation is significantly faster than that of oximes or other imines under similar conditions, with rate constants that can be several orders of magnitude higher. researchgate.netnih.gov

The stability of the hydrazone bond is highly tunable and pH-dependent, a property that is exploited in many applications, particularly pH-responsive drug delivery. researchgate.netnih.gov Hydrazone linkages are generally stable at neutral physiological pH (around 7.4) but are susceptible to hydrolysis under mildly acidic conditions, such as those found in endosomes, lysosomes, or tumor microenvironments. researchgate.netnih.gov This acid-triggered cleavage allows for the targeted release of conjugated molecules. nih.gov

The hydrolytic stability of the hydrazone can be precisely controlled by modifying the electronic and steric properties of the parent carbonyl compound:

Aromatic vs. Aliphatic Carbonyls : Hydrazones derived from aromatic aldehydes are significantly more stable towards acid-catalyzed hydrolysis than those formed from aliphatic aldehydes. nih.gov The conjugation of the C=N double bond with the aromatic ring delocalizes the π-electrons, increasing the bond's stability. nih.gov

Aldehydes vs. Ketones : Hydrazones formed from aldehydes are generally less stable and hydrolyze more rapidly than those derived from ketones, primarily due to steric factors. researchgate.net

This tunability allows for the design of linkers with specific release profiles tailored to the target environment. researchgate.netnih.gov

Table 3: Factors Influencing Hydrazone Bond Stability

| Factor | Effect on Stability | Rationale |

|---|---|---|

| pH | Stable at neutral pH (~7.4), labile at acidic pH (<6) | The hydrolysis reaction is acid-catalyzed. researchgate.netnih.gov |

| Carbonyl Source (Aromatic vs. Aliphatic) | Aromatic aldehyde/ketone hydrazones are more stable | Conjugation with the aromatic ring stabilizes the C=N bond. nih.gov |

| Carbonyl Source (Aldehyde vs. Ketone) | Ketone-derived hydrazones are more stable | Steric hindrance around the carbonyl carbon in ketones slows both formation and hydrolysis rates. researchgate.net |

| Substituents | Electron-withdrawing groups near the hydrazone bond | Can disfavor electron delocalization, making the bond more susceptible to hydrolysis. nih.gov |

Orthogonal Reactivity of Maleimide and Hydrazide Functionalities

The defining characteristic of heterobifunctional linkers like MAL-PEG8-t-boc-hydrazide is the presence of two distinct reactive groups that can be addressed independently. This property, known as orthogonal reactivity, allows for the sequential and controlled conjugation of different molecules. The maleimide and the tert-butyloxycarbonyl (Boc)-protected hydrazide moieties of this linker exhibit classic orthogonal reactivity, primarily governed by the pH of the reaction environment. thermofisher.comrsc.org

The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds most efficiently and with high chemoselectivity in a pH range of 6.5 to 7.5. vectorlabs.comaxispharm.comresearchgate.net Within this neutral pH window, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring to form a stable covalent thioether bond. researchgate.net At this pH, the reaction with amines is significantly slower, making the conjugation highly specific to thiols. vectorlabs.com

Conversely, the hydrazide functionality, after removal of the acid-labile Boc protecting group, is reactive towards carbonyl groups (aldehydes and ketones). broadpharm.comvectorlabs.comprecisepeg.com The formation of a hydrazone bond from this condensation reaction is most favorable under mildly acidic conditions, typically at a pH of approximately 4.5 to 5.5. vectorlabs.comnih.govsigmaaldrich.com These acidic conditions are required to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide. nih.gov

This differential pH dependence is the cornerstone of the linker's utility in multi-step conjugations. One can first perform a conjugation reaction at the maleimide terminus under neutral pH conditions, leaving the Boc-protected hydrazide inert. Following purification, the Boc group can be removed, and the now-active hydrazide can be used for a second conjugation with a carbonyl-containing molecule under acidic conditions, without affecting the previously formed thioether linkage. thermofisher.com

Principles of Selective Chemistries for Multi-Functional Conjugations

The principle of selective chemistry in the context of this compound relies on exploiting the unique reaction conditions required by each functional group to achieve stepwise bioconjugation. This strategy prevents the formation of undesirable polymeric or randomly crosslinked products. rsc.orgnih.gov

The primary steps for a selective, multi-functional conjugation are as follows:

First Conjugation (Maleimide-Thiol): The initial reaction is carried out at a pH between 6.5 and 7.5. At this stage, the maleimide group reacts exclusively with a thiol-containing biomolecule (e.g., a protein with an accessible cysteine residue). vectorlabs.comaxispharm.com The hydrazide group remains inactive as it is protected by the Boc group.

Deprotection (Activation of Hydrazide): After the first conjugation is complete and the product is purified, the Boc protecting group is removed from the hydrazide terminus. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group to reveal the reactive hydrazide (-NHNH2). broadpharm.comvectorlabs.com

Second Conjugation (Hydrazide-Carbonyl): The resulting molecule, now bearing a reactive hydrazide, is conjugated to a second molecule containing an aldehyde or ketone group. This reaction is performed in a mildly acidic buffer (pH 4.5-5.5) to facilitate the formation of a stable hydrazone linkage. nih.govnih.gov The thioether bond formed in the first step is stable under these acidic conditions.

This sequential approach ensures that each step of the conjugation is controlled and directed, allowing for the precise assembly of complex biomolecular constructs. The hydrophilic PEG8 spacer enhances the solubility of the linker and the final conjugate in aqueous media, which is often beneficial for biological applications. broadpharm.comvectorlabs.com

| Functional Group | Reactive Partner | Optimal pH Range | Resulting Bond | Key Conditions |

|---|---|---|---|---|

| Maleimide | Sulfhydryl (Thiol) | 6.5 - 7.5 | Thioether (Succinimide Thioether) | Reaction is highly chemoselective for thiols over amines at this pH. vectorlabs.com |

| Hydrazide (deprotected) | Carbonyl (Aldehyde/Ketone) | 4.5 - 5.5 | Hydrazone | Requires prior removal of Boc-protecting group with acid. Mildly acidic conditions catalyze the reaction. vectorlabs.comnih.gov |

Exploration of Competing Reactions and Side Product Formation

While the orthogonal nature of maleimide and hydrazide functionalities allows for highly selective conjugations, both chemistries are susceptible to competing reactions and the formation of side products that can impact the stability and homogeneity of the final conjugate.

Competing Reactions of the Maleimide Group:

The stability of the thioether bond formed by the maleimide-thiol reaction is a critical consideration. The primary competing reactions include:

Retro-Michael Reaction (Thiol Exchange): The succinimide thioether linkage is susceptible to a retro-Michael reaction, where the bond reverts to the original thiol and maleimide. vectorlabs.comresearchgate.net In a biological environment rich in other thiols, such as glutathione, the released maleimide can react with these competing thiols, leading to the cleavage of the original conjugate and potential off-target effects. researchgate.netcreativepegworks.com

Hydrolysis: The maleimide ring itself can undergo hydrolysis, particularly at pH values above 7.5, forming a non-reactive maleamic acid. vectorlabs.com This inactivates the linker before it can react with the target thiol. Furthermore, the succinimide ring of the already-formed conjugate can also be hydrolyzed. This ring-opening hydrolysis is generally considered beneficial as it forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction, thus stabilizing the conjugate. acs.orgnih.govprolynxinc.com

Reaction with Amines: At pH values above 7.5, the chemoselectivity of the maleimide for thiols diminishes, and it begins to react competitively with primary amines, such as the side chain of lysine residues. vectorlabs.comnih.gov This can lead to non-specific labeling of proteins.

Thiazine Rearrangement: When a maleimide reacts with a peptide or protein containing an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement. The N-terminal amine attacks a carbonyl group of the succinimide ring, leading to the formation of a more stable six-membered thiazine ring. nih.govbachem.comyoutube.com

| Competing Reaction | Description | Conditions | Resulting Product/Outcome |

|---|---|---|---|

| Retro-Michael Reaction | Reversal of the thiol addition, leading to thiol exchange. | Presence of exogenous thiols (e.g., glutathione). creativepegworks.com | Cleavage of the conjugate, potential off-target labeling. |

| Hydrolysis (of Maleimide) | Opening of the maleimide ring before conjugation. | Aqueous solutions, especially pH > 7.5. vectorlabs.com | Inactive maleamic acid, failure of conjugation. |

| Hydrolysis (of Succinimide) | Opening of the succinimide ring after conjugation. | Aqueous solutions, pH > 7.5. acs.org | Stabilized, irreversible conjugate. nih.govprolynxinc.com |

| Reaction with Amines | Nucleophilic attack by primary amines (e.g., lysine). | pH > 7.5. vectorlabs.comnih.gov | Non-specific conjugation, cross-linking. |

| Thiazine Rearrangement | Intramolecular cyclization with N-terminal cysteine. | Conjugation with N-terminal cysteine-containing peptides. bachem.com | Formation of a stable thiazine structure instead of a simple thioether. |

Competing Reactions of the Hydrazide Group:

The primary concern with hydrazone linkages is their stability, as the formation is reversible.

Hydrolysis of Hydrazone: The hydrazone bond is susceptible to hydrolysis, reversing the reaction to yield the original hydrazide and carbonyl compounds. nih.gov The stability of the hydrazone is pH-dependent; it is generally stable at neutral and basic pH but can hydrolyze under acidic conditions. rsc.orgresearchgate.net The rate of hydrolysis can be influenced by the electronic properties of the aldehyde or ketone used in the conjugation. nih.gov While this lability can be a disadvantage, it is sometimes exploited for controlled release applications in acidic environments like endosomes or tumors. vectorlabs.com

Reaction with Other Electrophiles: As strong nucleophiles, hydrazides have the potential to react with other electrophilic species present in a reaction mixture, although their reaction with aldehydes and ketones is the most prominent and widely used for bioconjugation. nih.gov Careful control of reaction conditions and purification of reactants is necessary to minimize such side reactions.

The formation of stable hydrazone linkages often benefits from the use of catalysts like aniline, which can significantly increase the reaction rate at physiological pH, or by using electron-deficient aldehydes which are more reactive. nih.govfigshare.comrsc.org

Research Applications of Mal Peg8 T Boc Hydrazide in Bio Conjugation and Advanced Materials Science

Precision Functionalization of Biological Macromolecules

The dual-reactivity of MAL-PEG8-t-boc-hydrazide allows for the highly controlled, site-specific modification of complex biological macromolecules. This precision is crucial for preserving the structure and function of the native molecule while introducing new functionalities.

The maleimide (B117702) group of the linker is highly specific for the sulfhydryl (thiol) groups of cysteine residues under mild physiological conditions (pH 6.5–7.5). protocol-online.org This specificity allows for the directed conjugation to proteins and peptides at either naturally occurring or genetically engineered cysteine sites. The reaction proceeds via a Michael addition mechanism, where the deprotonated thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. protocol-online.org This results in the formation of a stable, covalent thioether bond. bachem.com

This method is a cornerstone of bioconjugation because it offers a high degree of control over the site of attachment, which is critical for maintaining the biological activity of the protein. However, the stability of the resulting succinimidyl thioether linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream. nih.govacs.org This can lead to premature cleavage of the conjugate. Research has shown that the stability of this linkage is influenced by the local microenvironment and the structure of the maleimide. acs.org Strategies to enhance stability include the hydrolysis of the succinimide (B58015) ring, which forms a more stable ring-opened product that is resistant to cleavage. nih.govacs.orgprolynxinc.com

Table 1: Comparison of Thiol-Maleimide Conjugate Stability

| Conjugate Type | Condition | Stability Outcome | Reference(s) |

| Standard Succinimidyl Thioether | Presence of 5 mM cysteine, 37°C for 7 days | Demonstrates susceptibility to thiol exchange, leading to loss of conjugated payload. | acs.org |

| N-terminal Cysteine-Maleimide Adduct | Physiological pH | Can undergo rearrangement to a more stable six-membered thiazine (B8601807) structure. | nih.govnih.gov |

| Hydrolyzed (Ring-Opened) Succinimidyl Thioether | In vivo circulation | Ring-opened product is stabilized toward cleavage and thiol exchange. | nih.govacs.org |

The Boc-protected hydrazide at the other end of the this compound linker provides a second, orthogonal conjugation handle. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable under the conditions required for the maleimide-thiol reaction but can be readily removed under mild acidic conditions to reveal the reactive hydrazide. broadpharm.comaxispharm.com

This free hydrazide is nucleophilic and reacts specifically with carbonyl groups—aldehydes and ketones—to form a stable hydrazone linkage. nih.govwikipedia.org This chemistry is particularly useful for modifying glycoproteins and polysaccharides. The carbohydrate moieties of these biomolecules contain vicinal diols, which can be gently oxidized using sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups. nih.govmdpi.comnih.gov This process is selective and does not typically affect the protein backbone. oup.com The subsequent reaction between the newly formed aldehydes on the glycan and the deprotected hydrazide of the linker proceeds efficiently under mild, slightly acidic conditions, creating a stable hydrazone bond. biomers.net This two-step process (oxidation followed by hydrazide coupling) allows for the site-specific labeling and modification of glycosylated proteins and polysaccharides, orthogonal to the cysteine-directed maleimide chemistry. nih.gov

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. biochempeg.comnih.gov The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. biochempeg.comaxispharm.com Heterobifunctional linkers like this compound are instrumental in the rational design of ADCs. creative-biolabs.com

In a typical strategy, the maleimide group is used to conjugate the linker to the antibody. This is often achieved by partially reducing the antibody's interchain disulfide bonds to generate free cysteine thiols, which then react with the maleimide. This method allows for control over the number and location of attached linkers. Subsequently, after purification of the antibody-linker intermediate and deprotection of the hydrazide, a cytotoxic payload containing a ketone or aldehyde functional group is conjugated via a hydrazone bond. njbio.com

Table 2: Role of this compound Components in ADC Design

| Component | Function | Chemical Reaction | Key Advantage | Reference(s) |

| Maleimide (MAL) | Covalent attachment to antibody | Michael addition with cysteine thiols | Site-specific conjugation to engineered or reduced antibody cysteines. | |

| PEG8 Spacer | Improves solubility, stability, and pharmacokinetics; reduces aggregation. | N/A (Inert spacer) | Enhances overall properties of the ADC, potentially reducing immunogenicity. | biochempeg.com |

| t-boc-hydrazide | Covalent attachment to drug payload (after deprotection) | Hydrazone formation with aldehyde/ketone on the drug | Orthogonal to maleimide chemistry; can provide pH-sensitive drug release. | njbio.comnih.gov |

The modification of oligonucleotides with functional groups is essential for their use in diagnostics, therapeutics, and nanotechnology. Hydrazide-modified oligonucleotides have shown enhanced reactivity compared to more traditional amino-modified versions, especially under neutral or acidic conditions. nih.govresearchgate.netsemanticscholar.org

This compound can be used to create oligonucleotide conjugates. For instance, an oligonucleotide can be synthesized with a 5' or 3' aldehyde group. Following deprotection of the linker's hydrazide moiety, it can be reacted with the aldehyde-modified oligonucleotide to form a stable hydrazone bond. biomers.netnih.gov The terminal maleimide group is then available for subsequent conjugation to a thiol-containing molecule, such as a cysteine-containing peptide or protein. This strategy enables the creation of well-defined protein-DNA conjugates. Alternatively, a thiol-modified oligonucleotide could be reacted first with the maleimide end of the linker, leaving the protected hydrazide available for later coupling to an aldehyde-bearing surface or molecule. The introduction of hydrazide groups via phosphoramidite (B1245037) building blocks during automated solid-phase synthesis is a common method for preparing these reactive oligonucleotides. nih.gov

Engineering of Functionalized Surfaces and Interfaces

The ability to control the interactions between synthetic materials and biological environments is critical for the development of biomedical devices, biosensors, and diagnostic platforms. Surface functionalization with polymers like PEG, a process known as PEGylation, is a widely used strategy to create non-fouling surfaces that resist the non-specific adsorption of proteins and cells. nih.govrsc.orgmdpi.com

This compound is well-suited for the covalent attachment of PEG chains to various substrates, creating stable and functional coatings. The method of attachment depends on the reactive groups available on the substrate surface.

For example, a polymeric surface (e.g., a hydrogel or a medical implant) can be pre-functionalized with thiol groups. The maleimide end of the linker can then be used to covalently graft the PEG chain to the surface. The terminal hydrazide group, after deprotection, can then be used to immobilize other biomolecules that contain or can be modified to contain an aldehyde, such as specific antibodies or enzymes for a biosensor application. nih.gov

Conversely, a surface can be modified to present aldehyde groups. This allows for the initial attachment of the linker via its hydrazide terminus, orienting the maleimide group away from the surface. These maleimide-activated surfaces can then be used to specifically capture and immobilize cysteine-containing peptides or proteins. nih.gov The hydrophilic PEG8 spacer forms a protective layer that sterically hinders the approach of other proteins, significantly reducing non-specific binding and improving the signal-to-noise ratio in diagnostic assays. nih.govacs.org This approach is valuable for coating biomedical devices like catheters or contact lenses to improve their biocompatibility and reduce the risk of infections or adverse reactions. hydromer.combiochempeg.com

Development of Patterned Biochips and Sensing Platforms

The precise immobilization of biomolecules is fundamental to the creation of high-sensitivity biochips and sensing platforms. This compound serves as a critical linker for the controlled and oriented attachment of proteins, peptides, and other biological entities onto sensor surfaces.

The strategic design of this linker allows for a two-step conjugation process. First, the maleimide group can be reacted with a thiol-functionalized surface, such as gold or silanized glass. researchgate.netscispace.com The PEG8 spacer then extends away from the surface, creating a hydrophilic barrier that minimizes non-specific protein adsorption, a crucial factor in reducing background noise and enhancing sensor sensitivity. acs.orgethz.ch Following this surface modification, the Boc protecting group on the hydrazide is removed under mild acidic conditions, exposing the reactive hydrazide. This newly available functional group can then specifically bind to aldehyde or ketone groups present on target biomolecules, such as antibodies or enzymes that have been periodate-oxidized to generate carbonyls in their carbohydrate regions. nanocs.net

This method facilitates the site-specific immobilization of biomolecules, ensuring that their active sites remain accessible for interaction with target analytes. researchgate.net Research in Surface Plasmon Resonance (SPR) has demonstrated the use of maleimide- and thiol-functionalized PEG hydrogels to create three-dimensional matrices on sensor chips. acs.org These platforms show high immobilization capacity and support the analysis of both small molecules and large protein interactions, highlighting the utility of the core chemical principles embodied by this compound. acs.org

Table 1: Functional Groups of this compound in Surface Chemistry

| Functional Group | Reactive Partner | Bond Formed | Application |

|---|---|---|---|

| Maleimide | Thiol (Sulfhydryl) | Thioether | Attachment to functionalized surfaces (e.g., gold, silica) or proteins. nanocs.netcreativepegworks.com |

Fabrication of Smart Polymeric Systems

This compound is instrumental in the engineering of "smart" polymeric systems—materials designed to respond to specific environmental stimuli, such as changes in pH. Its bifunctional nature allows it to act as both a PEGylating agent and a crosslinker in the synthesis of advanced polymers.

PEGylation for Modulation of Material Characteristics

PEGylation, the process of attaching PEG chains to molecules or surfaces, is a widely used strategy to modify the physicochemical properties of materials. The PEG8 chain in this compound, while relatively short, contributes to increased hydrophilicity and biocompatibility of the materials it is incorporated into. axispharm.com When used to functionalize polymeric nanoparticles or other drug delivery systems, the PEG component can help to reduce non-specific interactions with biological components and improve colloidal stability in physiological environments. axispharm.comwilhelm-lab.com This modification can alter the surface characteristics of materials, transforming a hydrophobic surface into a more hydrophilic and bio-inert one.

Crosslinking Agents in Hydrogel and Nanoparticle Synthesis

The dual reactivity of this compound makes it an effective crosslinking agent for the fabrication of hydrogels and the functionalization of nanoparticles. creativepegworks.comnih.gov

Hydrogel Synthesis: Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. In hydrogel synthesis, the maleimide group of the linker can react with thiol-containing polymers or peptides via a Michael-type addition reaction. nih.govnih.govresearchgate.net This reaction is highly specific and proceeds efficiently under physiological conditions, making it ideal for encapsulating cells or sensitive biologics. nih.govnih.gov Subsequently, the deprotected hydrazide can form pH-sensitive hydrazone bonds with polymers containing aldehyde or ketone groups. acs.orgacs.org This dual-crosslinking capability allows for the creation of hydrogels with tunable mechanical properties and stimulus-responsive behavior. acs.orgacs.org The hydrazone linkage is stable at neutral pH but can be cleaved under the mildly acidic conditions found in tumor microenvironments or within cellular endosomes, making these hydrogels "smart" vehicles for targeted drug release. nih.govresearchgate.net

Nanoparticle Functionalization: In nanoparticle synthesis, this compound can be used to engineer the surface of nanoparticles for targeted drug delivery. wilhelm-lab.comnih.gov For instance, maleimide-functionalized nanoparticles can be created to react with thiol groups on red blood cells, promoting uptake by macrophages. nih.gov The hydrazide end can then be used to conjugate drugs or targeting ligands that contain a carbonyl group. This creates a multifunctional nanoparticle system where the PEG linker enhances circulation time and the hydrazone bond provides a mechanism for pH-dependent drug release. axispharm.comnih.gov

Table 2: Applications in Smart Polymeric Systems

| Application | Role of this compound | Resulting System Characteristic |

|---|---|---|

| Hydrogel Formation | Crosslinking agent via maleimide-thiol and hydrazide-carbonyl reactions. | pH-responsive, self-healing, and injectable hydrogels for controlled drug release and tissue engineering. acs.orgacs.orgacs.org |

Synthesis of Advanced Molecular Probes and Diagnostic Reagents

The specific and controllable reactivity of this compound is highly valuable in the synthesis of sophisticated molecular probes and diagnostic reagents, most notably in the field of antibody-drug conjugates (ADCs). axispharm.combio-connect.nlmedchemexpress.com

An ADC is a class of biopharmaceutical drug that consists of an antibody linked to a biologically active cytotoxic payload. This compound can act as the linker connecting these two components. The synthesis can be performed in a stepwise manner. First, the maleimide group of the linker is conjugated to a thiol group on the antibody, which is often introduced by reducing interchain disulfide bonds or engineering cysteine residues. nih.gov

Next, after purification of the antibody-linker conjugate, the Boc group is removed. The now-active hydrazide is then reacted with a drug molecule that has been modified to contain a ketone or aldehyde group. The resulting hydrazone bond connects the drug to the antibody via the PEG spacer. axispharm.com This linkage is designed to be stable in the bloodstream during circulation (neutral pH) but to hydrolyze and release the cytotoxic drug upon internalization into target cancer cells, where the pH is lower. axispharm.comnih.gov This strategy enhances the therapeutic efficacy of the drug while minimizing off-target toxicity. axispharm.com

The principles used in ADC construction are also applicable to the development of other targeted probes for diagnostic imaging, where the cytotoxic drug is replaced with an imaging agent or probe. axispharm.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental for elucidating the molecular structure of MAL-PEG8-t-boc-hydrazide and verifying the presence of its key functional groups.

High-Resolution Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural confirmation of this compound. By analyzing the chemical shifts, integration, and multiplicity of proton signals, it is possible to verify the presence and connectivity of all constituent parts of the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for each of its unique moieties:

Maleimide (B117702) Protons: The two protons on the carbon-carbon double bond of the maleimide ring typically appear as a singlet at approximately 6.7 ppm.

PEG Chain Protons: The repeating ethylene (B1197577) glycol units (-(CH₂)₂-O-) generate a prominent, complex multiplet signal centered around 3.6 ppm. This signal represents the majority of the protons in the molecule.

t-Boc Protons: The nine equivalent protons of the tert-butoxycarbonyl (t-Boc) protecting group produce a sharp, strong singlet at approximately 1.4 ppm.

Hydrazide Protons: The N-H protons associated with the t-boc-hydrazide functionality produce signals that can be broad and variable in their chemical shift (typically between 8-10 ppm), depending on the solvent and concentration. researchgate.netresearchgate.net

The integration of these signals provides a quantitative ratio of the protons in each part of the molecule, confirming the structure of the linker. For instance, the ratio of the maleimide protons to the t-Boc protons should be 2:9.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Maleimide | -CH=CH- | ~6.7 | Singlet (s) |

| PEG Chain | -O-CH₂-CH₂-O- | ~3.6 | Multiplet (m) |

| t-Boc Group | -C(CH₃)₃ | ~1.4 | Singlet (s) |

| Hydrazide | -NH-NH- | 8.0 - 10.0 | Broad Singlet (br s) |

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is indispensable for unequivocally confirming the molecular identity of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. enovatia.com

For this compound, HRMS is used to verify its theoretical exact mass. Any deviation from this value could indicate impurities or structural incorrectness. Furthermore, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation pattern of the molecule, providing further structural confirmation. Key fragmentation pathways for this linker include the characteristic loss of the t-Boc group components. Under ESI collision-induced dissociation, product ions are often formed by the loss of isobutylene (C₄H₈) and the subsequent loss of carbon dioxide (CO₂) from the protecting group. doaj.org

When the linker is used in bioconjugation, HRMS is critical for assessing conjugation efficiency. By analyzing the mass of the resulting conjugate (e.g., a protein-linker construct), it is possible to determine the number of linker molecules that have successfully attached. enovatia.com

Table 2: HRMS Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | C₂₉H₅₀N₄O₁₄ | - |

| Theoretical Exact Mass | [M+H]⁺ | ~679.3351 |

| Key Fragment Ions (MS/MS) | Loss of isobutylene from t-Boc | [M+H - 56]⁺ |

| Loss of t-Boc group | [M+H - 100]⁺ |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The FTIR spectrum provides a qualitative fingerprint of the molecule.

Key characteristic absorption bands expected for this linker include:

C=O Stretching: Strong absorptions between 1680-1750 cm⁻¹ corresponding to the carbonyl groups of the maleimide, the hydrazide, and the t-Boc carbamate (B1207046).

C-O-C Stretching: A very strong and prominent band, characteristic of the PEG backbone's ether linkages, typically found around 1100 cm⁻¹.

N-H Stretching: A moderate absorption band in the region of 3200-3400 cm⁻¹ from the N-H bonds of the hydrazide.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the PEG chain and t-Boc group. libretexts.org

C=C Stretching: A weaker absorption around 1600-1650 cm⁻¹ from the maleimide double bond.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide/Imide/Carbamate | C=O Stretch | 1680 - 1750 |

| Ether (PEG) | C-O-C Stretch | ~1100 |

| Hydrazide | N-H Stretch | 3200 - 3400 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Alkene (Maleimide) | C=C Stretch | 1600 - 1650 |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for purifying this compound and for analyzing its purity, homogeneity, and behavior in conjugation reactions.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), coupled with mass spectrometry (LC-MS) is a powerful technique for both the analysis and purification of this compound. enovatia.comnih.gov

In this method, the compound is separated from starting materials, reagents, and other impurities based on its hydrophobicity. The eluent from the HPLC column is then directed into a mass spectrometer, which serves as a highly specific and sensitive detector. This allows for the confirmation of the mass of the peak corresponding to the linker, providing a high degree of confidence in its identity. LC-MS is crucial for establishing the purity profile of a batch of the linker, quantifying it, and monitoring the progress of conjugation reactions. acs.orgnih.govresearchgate.net The technique can effectively separate the unreacted linker from the final PEGylated product. researchgate.net

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic size in solution. For this compound, which is a discrete (monodisperse) PEG linker, SEC is used to confirm its homogeneity. A pure, monodisperse sample should elute as a single, sharp peak, demonstrating the absence of higher or lower molecular weight PEG contaminants or oligomers. titk.de

SEC is also a primary method for analyzing the results of a conjugation reaction. chromatographyonline.com When the linker is attached to a larger biomolecule, such as a protein, the resulting conjugate will have a significantly larger hydrodynamic radius. This size increase causes the conjugate to elute earlier from the SEC column than the unconjugated protein. This allows for the separation and quantification of the conjugate, unreacted protein, and any aggregates that may have formed, making SEC an invaluable tool for quality control. chromatographyonline.com

Techniques for Assessing Reaction Completeness and Linker Integrity

The conjugation process involving this compound proceeds in a stepwise manner. Initially, the maleimide group reacts with a free thiol on a biomolecule, such as a cysteine residue on a protein or antibody, to form a stable thioether bond. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the hydrazide is removed, and the now-active hydrazide can be conjugated to a carbonyl group (an aldehyde or ketone) on a second molecule, forming a hydrazone bond. Monitoring each of these steps is crucial for optimizing the reaction and ensuring the final conjugate's quality.

Chromatographic and Spectroscopic Monitoring:

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for monitoring the progress of the conjugation reaction. By employing a reverse-phase HPLC (RP-HPLC) method, it is possible to separate the unreacted biomolecule, the free this compound linker, and the resulting conjugate. researchgate.netnih.govresearchgate.netmdpi.comchromatographyonline.comnih.gov The disappearance of the starting materials and the appearance of a new peak corresponding to the conjugate provide a direct measure of reaction completeness. The retention times of the different species are influenced by their hydrophobicity; the PEGylated conjugate will typically have a different retention time than the unconjugated biomolecule.

Mass Spectrometry (MS) provides unambiguous confirmation of the conjugation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the intact conjugate. nih.govnih.govbruker.comshimadzu.comshimadzu.com A successful conjugation will result in a mass shift corresponding to the addition of the this compound linker. For more complex mixtures or to confirm the site of conjugation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. nih.govenovatia.comresearchgate.netspringernature.com This technique couples the separation power of HPLC with the mass-resolving capability of MS, allowing for the identification and quantification of different species in the reaction mixture.

Assessing Linker Integrity:

The stability of the thioether and hydrazone bonds is critical for the in-vivo performance of the bioconjugate. The thioether bond formed from the maleimide-thiol reaction is generally stable. However, the succinimide (B58015) ring can undergo hydrolysis, which can impact the conjugate's properties. acs.orgprolynxinc.comresearchgate.net The stability of this linkage can be assessed by incubating the conjugate under relevant physiological conditions (e.g., pH 7.4, 37°C) and monitoring for any degradation products over time using HPLC and MS. Studies have shown that hydrolysis of the succinimide ring can lead to a more stable ring-opened product, preventing retro-Michael reactions that could lead to deconjugation. acs.orgprolynxinc.comresearchgate.net

| Technique | Application for this compound Conjugates | Information Obtained |

| Reverse-Phase HPLC (RP-HPLC) | Monitoring reaction progress by separating unreacted components from the conjugate. | Reaction completeness, purity of the conjugate. |

| Mass Spectrometry (MS) | Confirming the molecular weight of the conjugate and identifying conjugation sites. | Confirmation of conjugation, determination of linker attachment sites (with LC-MS/MS). |

| pH Stability Studies | Assessing the integrity of the thioether and hydrazone linkages under different pH conditions. | Linker stability profile, potential for pH-dependent release. |

Advanced Characterization for Conjugate Stoichiometry and Heterogeneity

For bioconjugates, particularly those intended for therapeutic use, it is essential to determine the average number of linker-payload molecules attached to the biomolecule (the stoichiometry) and the distribution of different species (the heterogeneity).

Determining Conjugate Stoichiometry:

The stoichiometry of a this compound conjugate, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), can be determined using several techniques.

UV/Vis Spectroscopy can be a straightforward method if the conjugated molecule has a distinct chromophore. By measuring the absorbance at wavelengths specific to the biomolecule (e.g., 280 nm for proteins) and the payload, and knowing their respective molar extinction coefficients, the average number of conjugated molecules can be calculated.

Mass Spectrometry , as mentioned earlier, is a powerful tool for determining stoichiometry. For intact conjugates, MALDI-TOF MS can provide a distribution of peaks, each corresponding to a different number of attached linkers. nih.govnih.govbruker.com The relative intensities of these peaks can be used to calculate the average stoichiometry. High-resolution techniques like ESI-QTOF MS can provide even more accurate mass measurements for this purpose. shimadzu.comshimadzu.com

Analyzing Conjugate Heterogeneity:

Conjugation reactions often result in a heterogeneous mixture of products, including unconjugated biomolecules, biomolecules with varying numbers of attached linkers, and potentially isomers if multiple reactive sites are present on the biomolecule.

The combination of these advanced analytical techniques provides a comprehensive characterization of bioconjugates synthesized using this compound, ensuring a well-defined and consistent product for research and therapeutic applications.

| Technique | Application for this compound Conjugates | Information Obtained |

| UV/Vis Spectroscopy | Calculation of average linker-payload to biomolecule ratio. | Average stoichiometry (e.g., DAR). |

| Mass Spectrometry (MS) | Determination of the distribution of species with different numbers of attached linkers. | Stoichiometry distribution, average stoichiometry. |

| Hydrophobic Interaction Chromatography (HIC) | Separation of conjugate species based on the number of attached linkers. | Heterogeneity profile, quantification of different conjugate species. |

| Ion-Exchange Chromatography (IEX) | Separation of conjugate species based on charge differences. | Heterogeneity profile based on charge. |

Computational and Theoretical Investigations of Linker Properties and Reactivity

Molecular Dynamics Simulations for Conformational Flexibility and Spatial Orientation

Molecular dynamics (MD) simulations are employed to model the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. For MAL-PEG8-t-boc-hydrazide, MD simulations are instrumental in understanding how the flexible polyethylene (B3416737) glycol (PEG) chain influences the spatial relationship between the terminal maleimide (B117702) and t-boc-hydrazide groups.

The eight ethylene (B1197577) glycol units (PEG8) confer significant flexibility to the linker. This flexibility is not random; it results in a distribution of possible conformations, each with a specific end-to-end distance and orientation. MD simulations can map this conformational space, identifying the most probable spatial arrangements of the reactive ends. This information is critical for applications like PROTACs, where the linker must be long and flexible enough to span the distance between a target protein and an E3 ligase, yet constrained enough to facilitate the formation of a productive ternary complex. nih.gov

Atomistic MD simulations in explicit solvent (e.g., water) can reveal how the linker interacts with its environment. nih.gov The hydrophilic nature of the PEG chain enhances water solubility, a key property for biological applications. precisepeg.com Simulations can quantify the extent of hydration and the dynamics of water molecules around the linker, which in turn influences the linker's conformation and the accessibility of its reactive termini. By analyzing trajectories from these simulations, researchers can calculate key parameters such as the radius of gyration and end-to-end distance, providing a quantitative measure of the linker's size and reach.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Relates to solubility and the accessibility of reactive groups for bioconjugation. |

Quantum Mechanics Studies of Reaction Pathways and Transition States

Quantum mechanics (QM) calculations provide fundamental insights into chemical reactions by modeling electronic structure and energy changes. For a bifunctional linker like this compound, QM studies are essential for understanding the mechanisms, kinetics, and selectivity of the reactions at both the maleimide and hydrazide ends.

Hydrazide-Carbonyl Reaction: The t-boc-hydrazide group, after deprotection of the t-boc group, can react with an aldehyde or ketone to form a stable hydrazone bond. axispharm.com This reaction is also a cornerstone of bioconjugation. nih.govacs.org QM calculations can model the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon. acs.org These studies help to understand the reaction mechanism, which is typically under general acid catalysis. nih.gov QM can be used to determine the structure of the tetrahedral intermediate and the transition state for its dehydration to form the final hydrazone product. The calculated energy profile provides insights into the reaction kinetics and the pH dependence of the reaction, which is crucial for optimizing conjugation conditions in biological systems. nih.gov

In Silico Modeling for Rational Linker Design and Optimization

In silico modeling combines various computational techniques, including molecular docking and molecular dynamics, to rationally design and optimize linkers for specific applications. The goal is to create bifunctional molecules where the linker's properties—length, rigidity, and hydrophilicity—are precisely tuned to achieve the desired biological outcome. nih.govresearchgate.net

For this compound, its structure represents a specific choice of these properties. The maleimide and hydrazide groups provide specific reactive handles for directed conjugation. The PEG8 chain offers a defined length and significant hydrophilicity. In silico modeling can be used to assess whether this specific linker is optimal for a given biological system. For example, in designing a PROTAC, computational docking can be used to model the individual binding of the "warhead" and "anchor" ligands to their respective proteins. researchgate.net Then, the this compound linker can be computationally attached to these ligands, and MD simulations can be run on the entire ternary complex. These simulations explore whether the linker can successfully bridge the two proteins in a productive orientation for the desired biological process (e.g., ubiquitination).

If the simulations suggest that the PEG8 linker is too short, too long, or too flexible, leading to unstable or non-productive complexes, alternative linkers can be modeled. This rational, model-driven approach is far more efficient than synthesizing and testing a large library of linkers experimentally. researchgate.net Studies on various PEGylated linkers have shown a clear relationship between PEG length and the resulting conjugate's properties, such as plasma clearance. aacrjournals.org In silico modeling provides a framework for predicting these relationships before synthesis.

Table 2: Linker Properties for In Silico Optimization

| Property | This compound Feature | Rationale for Design |

|---|---|---|

| Length & Reach | 8 ethylene glycol units. | Spans specific biological distances; longer PEGs can improve pharmacokinetics. aacrjournals.org |

| Hydrophilicity | PEG chain. | Improves solubility and reduces non-specific binding and immunogenicity. precisepeg.com |

| Reactivity | Maleimide and protected Hydrazide. | Provides orthogonal handles for sequential, site-specific bioconjugation. |

| Flexibility | Polyether backbone. | Allows conformational adjustments to facilitate binding to multiple targets. |

Predictive Algorithms for Bioconjugation Yield and Specificity

Predictive algorithms leverage data from both computational studies and experimental results to forecast the outcomes of bioconjugation reactions. While specific algorithms for this compound are not widely published, the framework for their development relies on integrating fundamental chemical principles with empirical data.

The foundation for such algorithms comes from kinetic and mechanistic data derived from QM studies. chemrxiv.org For the maleimide-thiol reaction, QM calculations provide activation energies that can be used in kinetic models (e.g., Arrhenius equation) to predict reaction rates under various temperatures. rsc.org These models can be further refined by incorporating the influence of pH on the concentration of the reactive thiolate anion and the effect of solvent polarity on transition state stabilization.

Similarly, for the hydrazone formation, predictive models can be built based on the pH-dependent mechanism. The algorithms would account for the need for a free-base hydrazine to act as a nucleophile while also requiring acid catalysis for the dehydration step, resulting in an optimal reaction pH, typically between 4 and 6. nih.gov

These theoretical predictions can be combined with experimental data on conjugation efficiencies under different conditions (e.g., varying molar ratios of reactants, reaction times, and buffer compositions) to build more robust, data-driven models. researchgate.netuu.nl Machine learning approaches could be trained on this combined dataset to predict not only the yield but also the specificity of the conjugation, identifying conditions that minimize side reactions like maleimide hydrolysis. Ultimately, these predictive tools aim to streamline the development of bioconjugates by reducing the need for extensive trial-and-error optimization in the laboratory.

Future Perspectives and Emerging Research Trajectories

Innovations in Protecting Group Chemistry for Orthogonal Linkers

The synthesis of complex, multifunctional linkers hinges on the strategic use of protecting groups that can be removed selectively without affecting other parts of the molecule—a concept known as orthogonality. nih.gov The tert-butyloxycarbonyl (Boc) group in MAL-PEG8-t-boc-hydrazide is a classic example, offering acid-labile protection for the hydrazide moiety. However, the increasing complexity of therapeutic conjugates necessitates an expanded toolbox of orthogonal protecting groups. nih.govresearchgate.net

Future research is focused on developing novel protecting groups that respond to a wider range of specific, mild deprotection conditions. researchgate.net This allows for more intricate synthetic strategies, enabling the creation of highly branched or multi-payload linkers. For instance, the integration of photolabile groups could allow for spatial and temporal control over linker activation. mdpi.com Another area of innovation is the refinement of "safety-catch" linkers. mdpi.com These linkers are stable under standard reaction conditions but can be "activated" by a specific chemical transformation, which then renders them cleavable under conditions they previously resisted. mdpi.com Applying this concept to hydrazide linkers could provide an additional layer of control over the timing of payload conjugation or release. The development of new protecting group sets beyond the conventional Boc/Fmoc schemes is critical for synthesizing next-generation linkers with precisely tailored functionalities. nih.govmdpi.com